molecular formula C15H23N3O2 B8468609 Benzeneacetic acid,2-amino-5-(4-methyl-1-piperazinyl)-,ethyl ester

Benzeneacetic acid,2-amino-5-(4-methyl-1-piperazinyl)-,ethyl ester

Cat. No. B8468609
M. Wt: 277.36 g/mol
InChI Key: XFZYQXYDWISICI-UHFFFAOYSA-N
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Patent
US07851475B2

Procedure details

To a solution of [5-(4-Methyl-piperazin-1-yl)-2-nitro-phenyl]-acetic acid ethyl ester (1.10 g, 3.58 mmol) in MeOH (25.0 mL) is added 10% Pd on charcoal (114 mg). The reaction mixture is stirred for 4 h under a hydrogen atmosphere (1 atm.), filtered through a microfilter (0.45 μM), and the filtrate concentrated at reduced pressure to afford the title compound as a red oil. ES+-MS: 278 [M+H]+.
Name
[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenyl]-acetic acid ethyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[CH2:5][C:6]1[CH:11]=[C:10]([N:12]2[CH2:17][CH2:16][N:15]([CH3:18])[CH2:14][CH2:13]2)[CH:9]=[CH:8][C:7]=1[N+:19]([O-])=O)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:22])[CH2:5][C:6]1[CH:11]=[C:10]([N:12]2[CH2:13][CH2:14][N:15]([CH3:18])[CH2:16][CH2:17]2)[CH:9]=[CH:8][C:7]=1[NH2:19])[CH3:2]

Inputs

Step One
Name
[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenyl]-acetic acid ethyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=CC(=C1)N1CCN(CC1)C)[N+](=O)[O-])=O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
114 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 h under a hydrogen atmosphere (1 atm.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a microfilter (0.45 μM)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CC1=C(C=CC(=C1)N1CCN(CC1)C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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